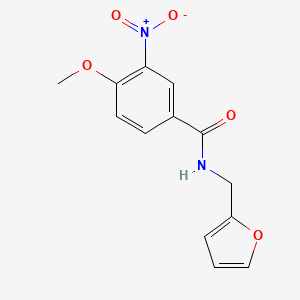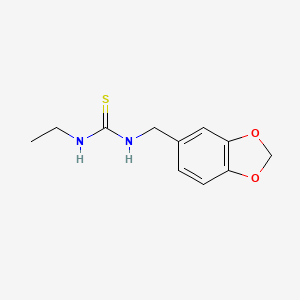
N-(5-bromo-8-quinolinyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-8-quinolinyl)-4-methylbenzamide, also known as BQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQA is a derivative of quinoline, which is known for its diverse biological activities, including antimalarial, antitumor, and anti-inflammatory properties. BQA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(5-bromo-8-quinolinyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation. Additionally, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects, including antitumor, antimalarial, and anti-inflammatory properties. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(5-bromo-8-quinolinyl)-4-methylbenzamide has several advantages for lab experiments, including its easy synthesis, high stability, and diverse biological activities. N-(5-bromo-8-quinolinyl)-4-methylbenzamide can be synthesized using various methods, and it is stable under a wide range of conditions. Additionally, N-(5-bromo-8-quinolinyl)-4-methylbenzamide exhibits diverse biological activities, making it a useful tool for studying various biological processes. However, N-(5-bromo-8-quinolinyl)-4-methylbenzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit cytotoxicity at high concentrations, and its limited solubility in aqueous solutions can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(5-bromo-8-quinolinyl)-4-methylbenzamide, including the development of new antitumor and antimalarial drugs, the synthesis of new fluorescent probes for metal ion detection, and the development of new MOFs for catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromo-8-quinolinyl)-4-methylbenzamide and its potential toxicity. Overall, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has great potential for various applications in science and medicine, and further research on this compound is warranted.
合成方法
N-(5-bromo-8-quinolinyl)-4-methylbenzamide can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of sulfuric acid and a source of nitrogen. The Friedlander synthesis involves the condensation of an arylamine with a carbonyl compound in the presence of a Lewis acid catalyst. Among these methods, the Pfitzinger reaction is the most commonly used for the synthesis of N-(5-bromo-8-quinolinyl)-4-methylbenzamide.
科学研究应用
N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-bromo-8-quinolinyl)-4-methylbenzamide has also been shown to possess antimalarial activity, making it a potential candidate for the development of new antimalarial drugs. In biochemistry, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been used as a fluorescent probe for the detection of metal ions, including zinc and copper. In materials science, N-(5-bromo-8-quinolinyl)-4-methylbenzamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and drug delivery.
属性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-4-6-12(7-5-11)17(21)20-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINBBDPQGXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)
![(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)

